N'-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide
Description
N'-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide is an amidoxime derivative characterized by a hydroxyimino group (-NHOH) and a propan-2-ylsulfanyl (isopropylthio) substituent. Amidoximes are widely used as intermediates in pharmaceuticals, agrochemicals, and metal chelators due to their versatile reactivity .
Properties
Molecular Formula |
C5H12N2OS |
|---|---|
Molecular Weight |
148.23 g/mol |
IUPAC Name |
N'-hydroxy-2-propan-2-ylsulfanylethanimidamide |
InChI |
InChI=1S/C5H12N2OS/c1-4(2)9-3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7) |
InChI Key |
NYHGFBASBWPUPF-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)SC/C(=N/O)/N |
Canonical SMILES |
CC(C)SCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of ethanimidamide with isopropyl mercaptan in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reactors, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature range0°C to 25°C.
Reduction: Lithium aluminum hydride; temperature range-78°C to 0°C.
Substitution: Various nucleophiles such as amines or alkoxides; temperature range0°C to 50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted ethanimidamides.
Scientific Research Applications
N’-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a core ethanimidamide structure (N'-hydroxy amidoxime) with variations in the sulfanyl substituent. Key analogs include:
*Calculated based on molecular formula C₅H₁₁N₂OS.
Key Observations :
- Electronic Effects : Aromatic substituents (e.g., 2-thienyl) introduce π-conjugation, which may enhance stability and alter redox properties compared to alkylthio groups .
- Heterocyclic Groups : Morpholine substituents increase hydrogen-bonding capacity, improving solubility in aqueous media relative to hydrophobic isopropylthio groups .
Physicochemical Properties
- Solubility: The methylthio analog exhibits poor water solubility but dissolves in ethanol and DMF . The isopropylthio variant is expected to have even lower aqueous solubility due to increased hydrophobicity.
- Thermal Stability : Melting points correlate with substituent symmetry and crystallinity. The 2-thienyl derivative melts at 68–74°C, lower than the methylthio analog, likely due to reduced crystal packing efficiency .
Biological Activity
N'-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide is an intriguing compound due to its unique structural features and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C5H12N2OS |
| Molecular Weight | 148.23 g/mol |
| IUPAC Name | N'-hydroxy-2-propan-2-ylsulfanylethanimidamide |
| InChI Key | NYHGFBASBWPUPF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)SCC(=NO)N |
This compound exhibits biological activity primarily through its interaction with various enzymes and molecular targets. The compound is believed to inhibit specific enzymes by binding to their active sites, effectively blocking their activity. This inhibition can lead to significant biological effects, particularly in pathways related to inflammation and cancer.
Enzyme Inhibition
Research indicates that this compound may influence several key enzymes:
- 17beta-Hydroxysteroid Dehydrogenase (EC 1.1.1.62) : This enzyme plays a crucial role in the metabolism of estrogens and androgens, affecting their biological potency in mammals .
- Toll-like Receptor 4 (TLR4) : The compound has been studied for its potential to modulate TLR4 signaling pathways, which are critical in the inflammatory response .
Anti-inflammatory and Anticancer Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation. Additionally, its anticancer potential is being explored, particularly in relation to its ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Case Studies and Research Findings
- Inhibition Studies : A study focusing on the inhibition of 17beta-hydroxysteroid dehydrogenase demonstrated that compounds similar to this compound could effectively reduce the enzyme's activity, leading to decreased levels of active estrogens in cellular models .
- Inflammation Models : In vitro assays using macrophage cell lines indicated that treatment with this compound resulted in reduced production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
- Cancer Cell Lines : Research involving various cancer cell lines has shown that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation, indicating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The compound's unique sulfanyl group distinguishes it from similar molecules, such as:
| Compound Name | Functional Group | Biological Activity |
|---|---|---|
| N'-Hydroxy-2-(isopropylsulfonyl)ethanimidamide | Sulfonyl | Potential enzyme inhibitor |
| N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide | Alkoxy | Less potent anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
